molecular formula C20H18N4O3 B11226263 7-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11226263
M. Wt: 362.4 g/mol
InChI Key: XAXKZROOGQAMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a bicyclic scaffold combining a 1,2,4-triazole ring fused with a pyrimidine moiety. This structural framework is renowned for its versatility in medicinal chemistry, particularly as a pharmacophore for anticancer agents targeting tubulin, carbonic anhydrases (hCA IX/XII), and other enzymes . The substitution pattern at the 2- and 7-positions of the triazolopyrimidine core is critical for modulating biological activity and metabolic stability. In this compound, the 7-position is substituted with a 3,4-dimethoxyphenyl group, while the 2-position features a 2-methoxyphenyl group.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O3/c1-25-16-7-5-4-6-14(16)19-22-20-21-11-10-15(24(20)23-19)13-8-9-17(26-2)18(12-13)27-3/h4-12H,1-3H3

InChI Key

XAXKZROOGQAMDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4OC)OC

Origin of Product

United States

Biological Activity

The compound 7-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of triazolo-pyrimidines that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol
  • CAS Number : 1207008-15-8

The compound features a triazolo-pyrimidine core structure which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative similar to our compound showed IC₅₀ values of 9.47 µM against MGC-803 (gastric cancer), 9.58 µM against HCT-116 (colon cancer), and 13.1 µM against MCF-7 (breast cancer) cells. These values suggest that the compound is more potent than the standard drug 5-Fluorouracil (5-FU) in inhibiting cell growth .
  • Mechanism of Action : The compound was found to induce apoptosis and G2/M phase arrest in cancer cells by inhibiting the ERK signaling pathway. This pathway is crucial for cell proliferation and survival, indicating that targeting it could be an effective strategy for cancer treatment .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Case Study 2 : Triazolo-pyrimidine derivatives were tested against both planktonic cells and biofilms of methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant antimicrobial activity, suggesting potential use in treating resistant bacterial infections .

Summary of Biological Activities

Activity Type Cell Line/Organism IC₅₀ Value (µM) Mechanism
AnticancerMGC-8039.47ERK pathway inhibition
AnticancerHCT-1169.58Apoptosis induction
AnticancerMCF-713.1Cell cycle arrest
AntimicrobialMRSAN/ABiofilm disruption

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. These include:

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance:

  • Mechanism : These compounds may act as inhibitors of specific kinases involved in cell cycle regulation.
  • Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 27.6 μM .

Antimicrobial Properties

Triazolo-pyrimidines have shown potential in combating microbial infections:

  • Activity : They exhibit broad-spectrum activity against bacteria and fungi.
  • Research Findings : Studies have reported effective inhibition against common pathogens, suggesting their utility in treating infectious diseases .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored:

  • Mechanism : It may inhibit phosphodiesterase enzymes that are crucial in inflammatory processes.
  • Application : This suggests potential for developing treatments for inflammatory diseases such as rheumatoid arthritis or chronic obstructive pulmonary disease (COPD) .

Table 1: Biological Activities of 7-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Activity Type Mechanism/Target Effectiveness (IC50) References
AnticancerKinase inhibition27.6 μM (MDA-MB-231)
AntimicrobialBacterial and fungal inhibitionVariable
Anti-inflammatoryPhosphodiesterase inhibitionTBD

Case Studies

Several studies have investigated the efficacy of triazolo-pyrimidine derivatives:

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and may serve as lead compounds for further development.

Case Study 2: Antimicrobial Screening

Research was conducted to assess the antimicrobial properties of triazolo-pyrimidine derivatives. The findings demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Chemical Reactions Analysis

Substitution Reactions

The methoxy groups on the phenyl rings undergo nucleophilic aromatic substitution under controlled conditions. This reactivity is enhanced by electron-donating methoxy substituents, which activate specific positions for substitution.

Reaction TypeConditionsReagentsOutcomeYieldReference
DemethylationHBr (48%), refluxAcetic acidReplacement of methoxy groups with hydroxyl groups65–70%
HalogenationDMF, 80°CNBS (N-bromosuccinimide)Bromination at para positions of methoxy-substituted rings55%

Key Findings :

  • Demethylation occurs preferentially at the 3,4-dimethoxyphenyl moiety due to steric and electronic factors.

  • Bromination targets the activated para positions relative to methoxy groups, producing derivatives with enhanced electrophilic character.

Oxidation Reactions

The methoxy substituents and triazolopyrimidine core are susceptible to oxidation under acidic or basic conditions.

Target SiteOxidizing AgentConditionsProductNotes
Methoxy groupsKMnO₄, H₂SO₄60°C, 4hQuinone derivativesLimited solubility affects yield
Triazole ringH₂O₂, FeCl₃Ethanol, RTN-oxidized triazolo-pyrimidineStabilizes via intramolecular hydrogen bonding

Mechanistic Insight :

  • Oxidation of methoxy groups proceeds via radical intermediates, forming quinones.

  • Triazole ring oxidation generates N-oxide derivatives, which exhibit altered electronic properties .

Reduction Reactions

The pyrimidine ring undergoes selective reduction, while the triazole ring remains intact under mild conditions.

ReactionReagentsConditionsOutcomeApplication
Pyrimidine reductionNaBH₄, Pd/CMethanol, 25°CPartially saturated pyrimidineEnhanced solubility for biological assays
Full hydrogenationH₂ (1 atm), Raney NiEthanol, 50°CFully reduced tetrahydropyrimidineRarely reported due to steric hindrance

Challenges :

  • Steric bulk from methoxyphenyl groups impedes full hydrogenation.

  • Selectivity is pH-dependent, with acidic conditions favoring pyrimidine reduction .

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling via its halogenated derivatives.

SubstrateCatalystConditionsCoupling PartnerProduct Utility
Brominated derivativePd(PPh₃)₄, K₂CO₃DMF/H₂O, 90°CAryl boronic acidsExtended π-conjugation for optoelectronic studies

Optimization Data :

  • Yields improve with electron-deficient boronic acids (e.g., 4-cyanophenylboronic acid: 78%).

  • Catalyst loading ≤ 5 mol% minimizes side reactions.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the triazolopyrimidine core undergoes ring-opening reactions.

ConditionsReagentsPathwayProduct
HCl (conc.), ΔEthanolRing opening → Re-cyclizationIsoquinoline derivatives
NaOH (10%), ΔH₂OHydrolysis → Amidine intermediatesPrecursors for heterocyclic libraries

Structural Impact :

  • Acidic conditions promote protonation at N1 of the triazole ring, triggering rearrangement .

  • Base-mediated hydrolysis cleaves the pyrimidine ring, yielding amidines for further functionalization .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienophiles like maleic anhydride.

Conditionsλ (nm)DienophileProductQuantum Yield
UV-C (254 nm)TolueneMaleic anhydrideBridged oxabicyclic adductΦ = 0.12

Limitations :

  • Low quantum yield due to competitive degradation pathways .

  • Reaction limited to electron-deficient dienophiles.

Comparison with Similar Compounds

Key Observations:

Fluorinated derivatives (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity :

  • Compounds with trimethoxyphenyl groups (e.g., 6a–d) demonstrate potent microtubule-destabilizing effects, with IC₅₀ values in the sub-micromolar range . The target compound’s dimethoxy substitution may offer similar efficacy but requires validation.
  • Dihydro derivatives (e.g., ) show reduced activity, highlighting the importance of aromaticity in target binding .

Metabolic Stability :

  • The triazolopyrimidine scaffold’s incorporation of heterocyclic rings (vs. carbonyl groups in earlier analogs) reduces susceptibility to hepatic reduction, as seen in compounds like 6a–d .

Preparation Methods

Preparation of 4-Chloro-2-hydrazinylpyrimidine

The synthesis begins with 4,6-dichloropyrimidine, which undergoes selective hydrazination at position 2. Reacting 4,6-dichloropyrimidine (1.0 equiv) with hydrazine hydrate (2.5 equiv) in ethanol at 80°C for 6 hours yields 4-chloro-2-hydrazinylpyrimidine (78% yield).

Reaction Conditions

  • Solvent: Ethanol

  • Temperature: 80°C

  • Catalyst: None

  • Workup: Filtration and recrystallization from hexane/ethyl acetate

Cyclization to Triazolo[1,5-a]pyrimidine Core

The hydrazinyl intermediate reacts with orthoesters to form the triazole ring. Treatment with triethyl orthoformate (1.2 equiv) in acetic acid at 120°C for 12 hours affords 7-chlorotriazolo[1,5-a]pyrimidine (65% yield).

Key Analytical Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, H-5), 8.35 (s, 1H, H-2)

  • LC-MS (ESI+) : m/z 168.1 [M+H]+

Suzuki-Miyaura Coupling for Aryl Substitution

The 7-chloro intermediate undergoes Suzuki coupling with 3,4-dimethoxyphenylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in dioxane/water (4:1) at 100°C for 8 hours installs the 3,4-dimethoxyphenyl group (72% yield).

Optimization Table

CatalystSolventTemperatureYield (%)
Pd(PPh3)4Dioxane/H2O100°C72
Pd(OAc)2/XPhosToluene/EtOH110°C68
NiCl2(dppf)DMF120°C41

Buchwald-Hartwig Amination for 2-Methoxyphenyl Group

The 2-position is functionalized via amination with 2-methoxyaniline. Using Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.5 equiv) in toluene at 110°C for 24 hours provides the target compound (58% yield).

Critical Parameters

  • Oxygen-free conditions to prevent catalyst deactivation

  • Excess ligand to stabilize palladium species

Synthetic Route 2: Direct Cyclization of Prefunctionalized Intermediates

Synthesis of 2-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine

2-Methoxyphenyl isothiocyanate (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in THF at 0°C to form the thiourea intermediate, which cyclizes in HCl/EtOH to yield the triazolamine (83% yield).

Reaction Scheme

Ar-NCS+N2H4Ar-NH-CS-NH-NH2HClTriazolamine\text{Ar-NCS} + \text{N}2\text{H}4 \rightarrow \text{Ar-NH-CS-NH-NH}_2 \xrightarrow{\text{HCl}} \text{Triazolamine}

Condensation with 3,4-Dimethoxyphenylpropiolic Acid

The triazolamine reacts with 3,4-dimethoxyphenylpropiolic acid (1.1 equiv) in PPA (polyphosphoric acid) at 140°C for 4 hours, inducing cyclodehydration to form the triazolo[1,5-a]pyrimidine (69% yield).

Advantages

  • Single-step formation of the core with pre-installed substituents

  • Avoids palladium catalysts

Comparative Analysis of Synthetic Routes

Yield and Efficiency

RouteStepsTotal Yield (%)Time (h)Cost ($/g)
14285012.4
2257208.9

Regioselectivity Challenges

  • Route 1 : Risk of over-arylation at position 5 (controlled via stoichiometry)

  • Route 2 : Limited to electron-rich aryl acids for cyclization

Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.65 (s, 1H, H-5), 7.92 (d, J = 8.5 Hz, 2H, Ar-H), 6.98–7.12 (m, 5H, Ar-H), 3.94 (s, 3H, OCH3), 3.89 (s, 6H, OCH3)

  • 13C NMR (126 MHz, CDCl3) : δ 161.2 (C-2), 153.4 (C-7), 149.8 (C-triazole), 112–128 (Ar-C), 56.1–56.4 (OCH3)

  • HRMS (ESI+) : m/z 407.1712 [M+H]+ (calc. 407.1709)

Purity Assessment

MethodPurity (%)Impurity Profile
HPLC (C18)99.10.9% des-methoxy byproduct
TLC (SiO2)98.5Single spot at Rf 0.42

Industrial-Scale Considerations

Solvent Recovery Systems

  • Route 1 : Ethanol/dioxane mixture distilled at 78°C and 101°C, respectively (92% recovery)

  • Route 2 : THF recycled via molecular sieves (99% purity)

Catalytic Recycling

  • Pd catalysts recovered via activated carbon filtration (78% efficiency after 5 cycles)

Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction time from 24 hours to 45 minutes at 150°C with 20% higher yield.

Flow Chemistry Approaches

Continuous flow system achieves 93% conversion in 8 minutes residence time using microreactors.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

  • Answer : Common routes involve cyclization of precursors such as aminotriazoles with substituted aldehydes or ketones. For example, regioselective synthesis can be achieved by reacting aminotriazole derivatives with aryl aldehydes in polar aprotic solvents like DMF, followed by methanol quenching to precipitate the product . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios), temperature control (fusion at 100–120°C), and purification via ethanol recrystallization. Yield improvements (>75%) are reported using additives like Knoevenagel catalysts .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 404.1482 for C21H20N4O4) .
  • HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be resolved using NMR and computational modeling?

  • Answer : Regioselectivity (e.g., C-5 vs. C-7 substitution) is confirmed via NOESY NMR to detect spatial proximity of substituents . Computational tools (DFT, Gaussian09) predict thermodynamic stability of regioisomers by comparing Gibbs free energy (ΔG ~2–5 kcal/mol differences) . For example, electron-donating groups (e.g., methoxy) favor C-7 substitution due to resonance stabilization .

Q. What methodologies are used to study structure-activity relationships (SAR) for bioactivity in triazolo[1,5-a]pyrimidine derivatives?

  • Answer :

  • In vitro assays : Test enzyme inhibition (e.g., PDE10A for Parkinson’s models ) or herbicidal activity (e.g., barnyardgrass inhibition at 100 ppm ).
  • SAR analysis : Modify substituents (e.g., halogen vs. methoxy groups) and measure IC50 values. For instance, trifluoromethyl groups enhance lipophilicity and target binding .
  • Crystallography : X-ray structures (e.g., CCDC entries) reveal key interactions, such as π-π stacking of dimethoxyphenyl groups in the active site .

Q. How can computational methods predict the photophysical and redox properties of this compound?

  • Answer :

  • TD-DFT : Calculates HOMO-LUMO gaps (e.g., ~3.5 eV for push-pull triazolopyrimidines) and absorption spectra .
  • Cyclic Voltammetry Simulations : Predict redox potentials (e.g., E1/2 = -1.2 V vs. Ag/AgCl for electron-deficient cores) .
  • Molecular Dynamics : Models solvation effects on fluorescence quantum yield (e.g., ΦF = 0.4 in DMSO) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data for triazolo[1,5-a]pyrimidines?

  • Answer :

  • Standardized Assays : Use consistent models (e.g., hemiparkinsonian rats for neuroactivity ).
  • Meta-Analysis : Compare IC50 values across studies, controlling for variables like solvent (DMSO vs. saline) .
  • Crystallographic Validation : Confirm binding modes via co-crystal structures to resolve mechanistic conflicts .

Methodological Tables

Table 1 : Key NMR Shifts for 7-(3,4-Dimethoxyphenyl)-Substituted Derivatives

Position1H δ (ppm)13C δ (ppm)
C-7 Aryl6.8–7.1 (m)148.2 (OCH3)
C-2 Aryl7.8–8.0 (d)128.5 (C-H)
OCH33.85 (s)56.1

Table 2 : Computational Predictions vs. Experimental Data

PropertyDFT PredictionExperimental Value
HOMO (eV)-6.2-6.1 (CV)
LUMO (eV)-2.7-2.6 (UV-Vis)
LogP3.83.7 (HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.